

Application Notes and Protocols: Immunohistochemistry for IDH1 R132H in Tumor Samples

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Compound of Interest

Compound Name: Mutant IDH1-IN-1

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Introduction

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism. The specific point mutation, R132H, in the IDH1 gene is a frequent and early event in the development of several cancers, most notably gliomas.[1][2] This mutation leads to a neomorphic enzymatic activity, the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis.[3][4] The detection of the IDH1 R132H mutation is a powerful diagnostic and prognostic marker and is integral to the molecular classification of brain tumors.[4][5]

Immunohistochemistry (IHC) using antibodies specific to the IDH1 R132H mutant protein offers a rapid, cost-effective, and reliable method for detecting this mutation in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[6][7] This technique is widely used in both clinical diagnostics and research to identify tumors harboring this specific mutation, aiding in patient stratification, and is a valuable tool in drug development for targeted therapies.[3][8][9]

These application notes provide detailed protocols and performance data for the immunohistochemical detection of the IDH1 R132H mutation in tumor samples.

Data Presentation

The performance of anti-IDH1 R132H antibodies in immunohistochemistry has been evaluated in numerous studies. The following tables summarize the quantitative data on the sensitivity and specificity of these antibodies compared to genetic sequencing methods.

Study Cohort (Tumor Type)	Antibody Clone	Sensitivity (%)	Specificity (%)	Concordance with Sequencing (%)	Reference
Diffuse Gliomas	DIA-H09 & IMab-1	Not explicitly stated, but high concordance	Not explicitly stated, but high concordance	98.9% (between antibodies)	[6]
Glioblastoma	Not specified	81.82%	Not explicitly stated	Not explicitly stated	[10]
Astrocytoma	Not specified	92.3%	97.9%	96.7%	[11]
Adult Diffuse Glioma	Not specified	80%	100%	80.77% (with CAST-PCR)	[12]
Gliomas	IMab-1	Higher than sequencing in some cases	Not explicitly stated	Not explicitly stated	[7]

Table 1: Performance of IDH1 R132H Immunohistochemistry in Glioma Subtypes. This table summarizes the reported sensitivity, specificity, and concordance rates of various anti-IDH1 R132H antibodies in different glioma cohorts when compared to genetic sequencing methods.

Antibody Clone	Positive Cases / Total Cases (Tumor Type)	Reference
MRQ-67	16 / 22 (Diffuse Astrocytomas)	[13]
MRQ-67	9 / 15 (Oligodendrogliomas)	[13]
MRQ-67	3 / 3 (Secondary Glioblastomas)	[13]
MRQ-67	0 / 24 (Primary Glioblastomas)	[13]
H09	Data comparable to MRQ-67	[13] [14]

Table 2: Detection Rates of IDH1 R132H Mutation by IHC in Different Glioma Types. This table presents the detection frequency of the IDH1 R132H mutation using specific antibody clones in various types of gliomas.

Experimental Protocols

Protocol 1: Manual Immunohistochemical Staining for IDH1 R132H

This protocol is a general guideline for the manual staining of IDH1 R132H in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μ m) on positively charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)

- Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide in methanol)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody (mouse or rabbit monoclonal anti-IDH1 R132H)
- HRP-conjugated secondary antibody (anti-mouse or anti-rabbit)
- DAB (3,3'-Diaminobenzidine) chromogen substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Immerse slides in 100% ethanol (2 changes, 3 minutes each).
 - Immerse slides in 95% ethanol (1 change, 3 minutes).
 - Immerse slides in 70% ethanol (1 change, 3 minutes).
 - Rinse slides in deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution.[\[15\]](#)
 - Use a steamer, water bath, or pressure cooker. For example, heat in citrate buffer (pH 6.0) for 20-60 minutes at 95-100°C.[\[6\]](#)[\[7\]](#)
 - Allow slides to cool at room temperature for 20 minutes.
 - Rinse slides in deionized water.

- Peroxidase Blocking:
 - Incubate slides in peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[\[15\]](#)
 - Rinse slides with PBS.
- Blocking:
 - Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-IDH1 R132H antibody to its optimal concentration in blocking buffer.
 - Incubate slides with the diluted primary antibody for 60 minutes at room temperature or overnight at 4°C.[\[15\]](#)
- Secondary Antibody Incubation:
 - Rinse slides with PBS (3 changes, 5 minutes each).
 - Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Chromogen Development:
 - Rinse slides with PBS (3 changes, 5 minutes each).
 - Prepare the DAB substrate solution according to the manufacturer's instructions.
 - Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
 - Rinse slides with deionized water to stop the reaction.
- Counterstaining:

- Counterstain with hematoxylin for 30 seconds to 2 minutes.[\[7\]](#)
- Rinse slides with deionized water.
- "Blue" the slides in a suitable bluing reagent or running tap water.
- Rinse with deionized water.
- Dehydration and Mounting:
 - Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
 - Clear in xylene.
 - Coverslip with a permanent mounting medium.

Protocol 2: Automated Immunohistochemical Staining for IDH1 R132H

Automated staining platforms (e.g., Ventana BenchMark, Leica Bond) provide high-throughput and standardized staining. The following is an example protocol outline; specific parameters should be optimized based on the instrument and antibody manufacturer's recommendations.

Materials:

- FFPE tissue sections on positively charged slides
- Automated staining system and associated reagents (e.g., detection kits, buffers)
- Primary antibody (mouse or rabbit monoclonal anti-IDH1 R132H)

Procedure (Example for Ventana BenchMark ULTRA):

- Slide Preparation: Load prepared FFPE slides onto the instrument.
- Deparaffinization: Performed automatically by the instrument.
- Cell Conditioning (Antigen Retrieval): Select the appropriate antigen retrieval solution (e.g., CC1) and protocol (e.g., standard or extended time). A recommended starting point is CC1

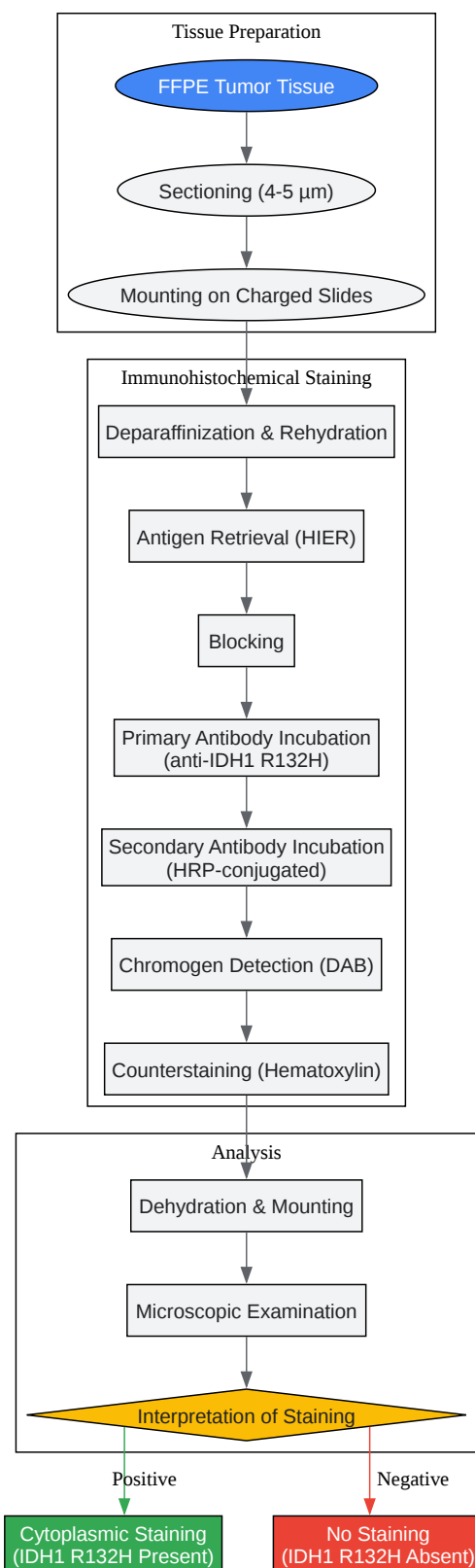
for 64 minutes.[15]

- Primary Antibody Incubation: Dilute the primary antibody according to the manufacturer's instructions (e.g., 1:100) and incubate for a specified time (e.g., 32 minutes at 37°C).[15]
- Detection: Select a suitable detection system (e.g., OptiView DAB IHC Detection Kit or ultraView Universal DAB Detection Kit).
- Counterstaining and Coverslipping: Performed automatically by the instrument.

Interpretation of Results:

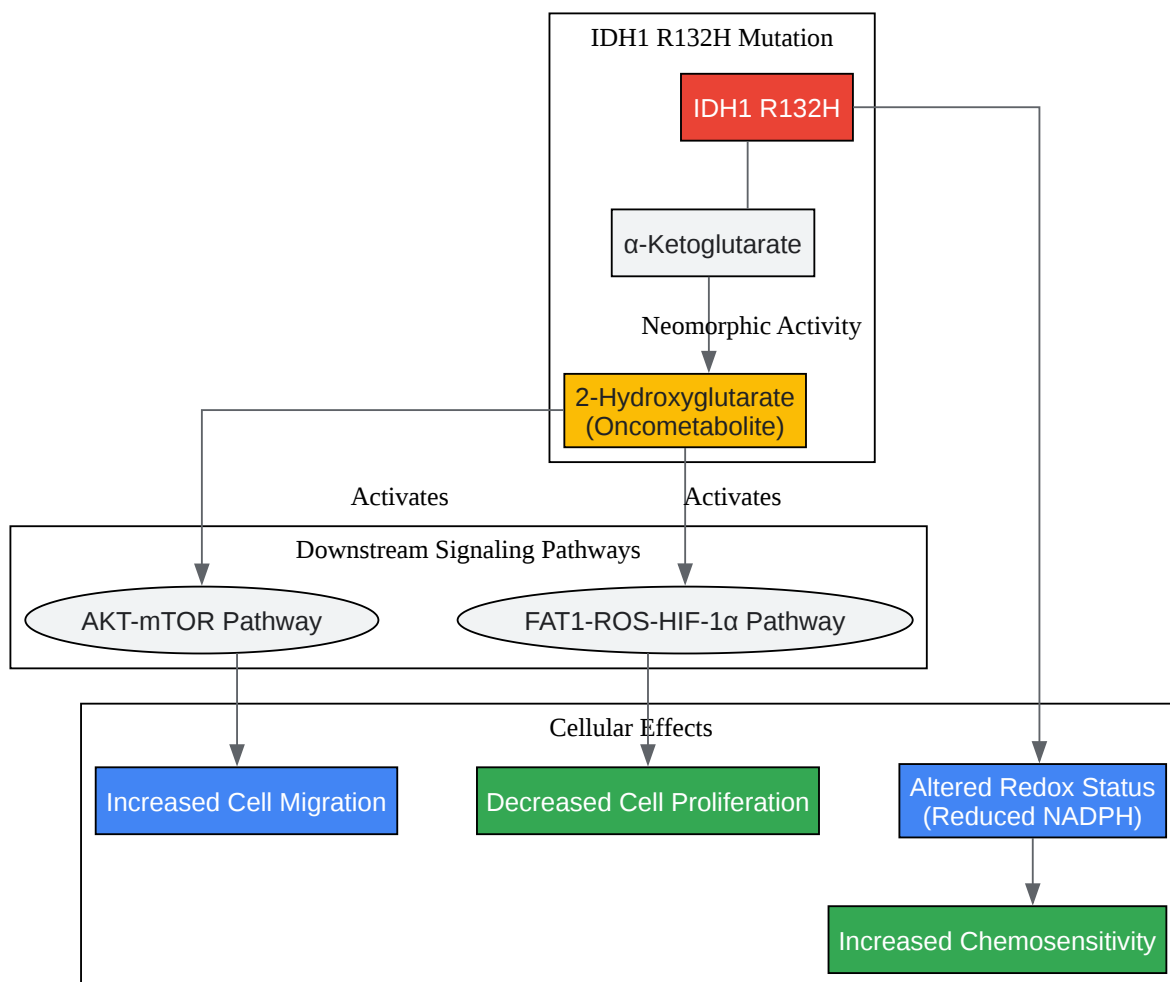
- Positive Staining: A brown, granular cytoplasmic staining in tumor cells indicates the presence of the IDH1 R132H mutant protein.[2][16] Weaker nuclear staining may also be observed.[16][17]
- Negative Staining: The absence of staining in tumor cells, in the presence of appropriate positive and negative controls, indicates the absence of the IDH1 R132H mutation.
- Controls:
 - Positive Tissue Control: A known IDH1 R132H-mutant tumor tissue (e.g., a grade II/III glioma) should be included in each run to verify the staining protocol.[4]
 - Negative Tissue Control: A tissue known to be negative for the IDH1 R132H mutation should be included to assess non-specific staining.[4]

Visualizations



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Caption: Experimental workflow for IDH1 R132H immunohistochemistry.



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Caption: Signaling pathways affected by the IDH1 R132H mutation.

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